1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride
Description
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Properties
IUPAC Name |
1-[benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3.ClH/c1-16-7-5-6-10-19(16)23-15-18(22)14-20(11-12-21)13-17-8-3-2-4-9-17;/h2-10,18,21-22H,11-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGAYJFQBFRFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN(CCO)CC2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816244 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride, identified by the CAS number 1052531-14-2, is a compound with potential therapeutic applications. Its molecular formula is , and it has a molecular weight of 351.9 g/mol. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Anticonvulsant Activity : Research on related benzyl derivatives indicates that compounds in this class may exhibit anticonvulsant properties. For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated significant protective effects in animal models of epilepsy, suggesting that similar structural features in 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride could confer similar benefits .
- Neuroprotective Effects : Compounds with similar functional groups have been shown to possess neuroprotective properties, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
- ADME-Tox Properties : The absorption, distribution, metabolism, and excretion (ADME) characteristics are crucial for understanding the bioavailability and safety profile of any drug candidate. While specific ADME data for this compound are not available, related studies suggest favorable permeability and metabolic stability in liver microsomes .
Case Studies and Research Findings
Several studies provide context for understanding the biological activity of compounds structurally similar to 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride:
Q & A
Q. What are the optimal synthetic routes for 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-hydroxyethyl benzylamine with o-tolyl glycidyl ether under basic conditions (e.g., K₂CO₃ in DMF) forms the propanol intermediate, followed by HCl salt formation. Yield optimization requires precise temperature control (e.g., 50–60°C) and stoichiometric ratios (1:1.2 amine:epoxide). Purity (>95%) is achievable via recrystallization in ethanol/water mixtures .
Q. How can researchers characterize the molecular structure and confirm stereochemical integrity of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135), FT-IR (hydroxyl, amine stretches at 3200–3500 cm⁻¹), and X-ray crystallography to resolve stereochemistry. For example, compare NOESY correlations to confirm spatial arrangement of the benzyl and o-tolyloxy groups. High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular mass (±1 ppm error) .
Q. What stability studies are recommended for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing in buffered solutions (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV (C18 column, 220 nm). Key degradation products may include:
Advanced Research Questions
Q. How do structural analogs of this compound differ in receptor binding affinity, and what computational methods validate these differences?
- Methodological Answer : Compare analogs (e.g., methoxy vs. hydroxyethyl substitutions) using molecular docking (AutoDock Vina) against β-adrenergic receptors. Free energy perturbation (FEP) calculations quantify binding affinity differences. For example, replacing the benzyl group with a 4-methoxybenzyl group increases hydrophobic interactions, improving ΔG by ~2 kcal/mol .
Q. What experimental strategies resolve contradictions in reported in vitro vs. in vivo bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or protein binding. Use hepatic microsomal assays (human/rat) to identify metabolites (LC-MS/MS). Adjust in vitro assays by adding plasma proteins (e.g., 40 g/L albumin) to mimic in vivo conditions. For example, reduced IC₅₀ in vitro (10 µM) vs. in vivo (50 µM) may correlate with rapid glucuronidation .
Q. How can researchers design a robust structure-activity relationship (SAR) study to optimize this compound’s selectivity for specific kinase targets?
- Methodological Answer :
- Step 1 : Synthesize a library of derivatives with systematic substitutions (e.g., benzyl → phenethyl, o-tolyloxy → m-tolyloxy).
- Step 2 : Screen against a kinase panel (e.g., Eurofins KinaseProfiler).
- Step 3 : Apply multivariate analysis (PCA, PLS) to correlate substituent parameters (Hammett σ, π) with activity.
Example: A 2-hydroxypropyl chain enhances selectivity for PKA over PKC by 15-fold due to steric hindrance .
Q. What environmental impact assessments are required for this compound under REACH regulations, and how are ecotoxicological endpoints determined?
- Methodological Answer : Follow OECD guidelines:
- Aquatic toxicity : Daphnia magna 48-h EC₅₀ (predicted LC₅₀: 5–10 mg/L via QSAR models).
- Biodegradation : Modified Sturm test (28-day, 20°C); expect <10% degradation (persistent).
- Bioaccumulation : LogP ≈ 2.5 (moderate risk; BCF < 100) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Re-evaluate solubility using standardized protocols (shake-flask method, 24-h equilibrium). For example:
| Solvent | Solubility (mg/mL) | Source |
|---|---|---|
| Water | 2.1 ± 0.3 | |
| Ethanol | 45.8 ± 2.1 | |
| Discrepancies may arise from polymorphic forms (e.g., hydrate vs. anhydrous). Use PXRD to confirm crystal phase . |
Methodological Tables
Table 1 : Key Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 388.89 g/mol | HRMS | |
| LogP (octanol/water) | 2.3 ± 0.2 | Shake-flask (pH 7.4) | |
| pKa (amine) | 9.1 | Potentiometric titration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
